N-[4-(benzyloxy)phenyl]-4-nitrobenzamide
Description
N-[4-(Benzyloxy)phenyl]-4-nitrobenzamide is a benzamide derivative featuring a benzyloxy group (-OCH₂C₆H₅) at the para position of the aniline moiety and a nitro (-NO₂) group at the para position of the benzoyl ring. This structure confers unique electronic and steric properties, making it a candidate for pharmacological and materials science applications.
Properties
Molecular Formula |
C20H16N2O4 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-nitro-N-(4-phenylmethoxyphenyl)benzamide |
InChI |
InChI=1S/C20H16N2O4/c23-20(16-6-10-18(11-7-16)22(24)25)21-17-8-12-19(13-9-17)26-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,21,23) |
InChI Key |
UQEAXBKVRVBCHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-4-nitrobenzamide typically involves the following steps:
Formation of the Benzyloxy Group: The initial step involves the preparation of 4-benzyloxyaniline by reacting 4-nitrophenol with benzyl chloride in the presence of a base such as sodium hydroxide.
Coupling Reaction: The 4-benzyloxyaniline is then coupled with 4-nitrobenzoyl chloride in the presence of a base like pyridine or triethylamine to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: The major product is N-[4-(benzyloxy)phenyl]-4-aminobenzamide.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-4-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory pathways.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Analogs :
- N-(4-Bromophenyl)-4-nitrobenzamide (): Substituent: Bromine replaces benzyloxy.
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide ():
- Substituent: Methoxy (-OCH₃) and thiazole rings.
- Impact: Methoxy enhances electron-donating effects, while the thiazole introduces heterocyclic rigidity, likely improving binding to biological targets like enzymes.
- N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide (): Substituent: Pyrimidine sulfamoyl group.
Table 1: Structural and Molecular Descriptor Comparison
*Estimated based on analogs; †Predicted using fragment-based methods; ‡Density-adjusted.
Conventional Reflux ():
- Example : N-(4-bromophenyl)-4-methoxybenzamide.
- Conditions : THF, pyridine, acid chloride at 0°C.
- Yield : ~70–80%.
- Limitation : Longer reaction times (24–48 hr) compared to ultrasound.
Physical and Spectral Properties
Melting Points :
- Compound 3d (): 202–203°C.
- Compound 3i (): 246–247°C.
- Trend : Bulkier substituents (e.g., naphthyl in 3i) increase melting points due to enhanced intermolecular interactions.
IR/NMR Signatures :
- Nitro Group: IR absorption at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric) .
- Benzyloxy Group : ¹H-NMR signals at δ 5.1–5.3 ppm (OCH₂Ph) and aromatic protons at δ 6.8–7.5 ppm .
Antimicrobial Activity ():
- Triazolopyrimidine analogs with benzyloxy groups showed moderate activity against E. coli and S. aureus.
- Mechanism : Likely disruption of bacterial membrane integrity via lipophilic interactions.
Enzyme Targeting ():
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
